molecular formula C10H15N B1295110 2-sec-Butylaniline CAS No. 55751-54-7

2-sec-Butylaniline

Cat. No.: B1295110
CAS No.: 55751-54-7
M. Wt: 149.23 g/mol
InChI Key: XAGPXEVNCJHXCL-UHFFFAOYSA-N
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Description

2-sec-Butylaniline, also known as Benzenamine, 2-(1-methylpropyl)-, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline where the hydrogen atom at the ortho position is replaced by a sec-butyl group. This compound is used in various chemical applications due to its unique structural properties .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 2-sec-Butylaniline are not well-documented in the literature. This compound, also known as 2-(Sec-butyl)aniline, is a derivative of aniline, which is a primary aromatic amine. Aniline and its derivatives are known to interact with various biological targets, but the specific targets for this compound remain to be identified .

Mode of Action

Aniline and its derivatives are known to form complexes with proteins and DNA, potentially altering their structure and function .

Biochemical Pathways

Aniline and its derivatives have been shown to interfere with heme synthesis and to induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood .

Pharmacokinetics

The metabolites are excreted mainly in the urine .

Result of Action

Aniline and its derivatives are known to cause a variety of effects, including oxidative stress, dna damage, and cell death, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. Specific studies on these aspects are lacking .

Biochemical Analysis

Biochemical Properties

2-sec-Butylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components, potentially leading to oxidative stress and cellular damage . Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can alter cell function and behavior. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been shown to cause oxidative stress and DNA damage in cells, leading to altered cellular function and potentially contributing to carcinogenesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can lead to liver and kidney damage, as well as neurotoxicity, highlighting the importance of dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects. The distribution of this compound within the body can influence its overall bioavailability and toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it may interact with localized biomolecules and influence cellular processes. For example, its presence in the mitochondria can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-sec-Butylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with sec-butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_6\text{H}_4(\text{C}_4\text{H}_9)\text{NH}_2 + \text{HX} ] where X is a halogen (such as chlorine or bromine).

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of nitro compounds. The process involves the reduction of 2-sec-butyl nitrobenzene using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 2-sec-Butylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-sec-Butylnitrobenzene, 2-sec-Butylnitrosobenzene.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-sec-Butylaniline has several applications in scientific research:

Comparison with Similar Compounds

    2-Butylaniline: Similar structure but with a different alkyl group.

    2-Isopropylaniline: Another derivative of aniline with an isopropyl group.

    2-Methylaniline: Contains a methyl group instead of a sec-butyl group.

Uniqueness: 2-sec-Butylaniline is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other aniline derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous .

Properties

IUPAC Name

2-butan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGPXEVNCJHXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866497
Record name Benzenamine, 2-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55751-54-7
Record name 2-(1-Methylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55751-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055751547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Record name Benzenamine, 2-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sec-butylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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